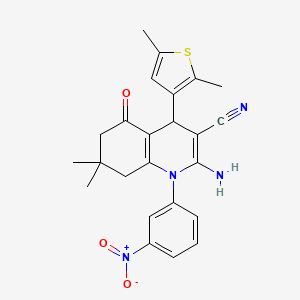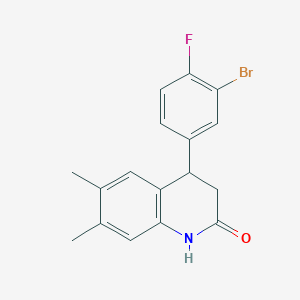![molecular formula C19H15N5O3 B11640939 3-(2-methoxyphenyl)-N'-[(3E)-2-oxo-2,3-dihydro-1H-indol-3-ylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B11640939.png)
3-(2-methoxyphenyl)-N'-[(3E)-2-oxo-2,3-dihydro-1H-indol-3-ylidene]-1H-pyrazole-5-carbohydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(2-metoxifenil)-N’-[(3E)-2-oxo-2,3-dihidro-1H-indol-3-ilideno]-1H-pirazol-5-carbohidrazida es un compuesto orgánico complejo que ha despertado interés en diversos campos de la investigación científica. Este compuesto se caracteriza por su estructura única, que incluye un grupo metoxifenilo, una porción de indol y un anillo de pirazol. La combinación de estos grupos funcionales confiere propiedades químicas y biológicas distintivas al compuesto.
Métodos De Preparación
Rutas de síntesis y condiciones de reacción
La síntesis de 3-(2-metoxifenil)-N’-[(3E)-2-oxo-2,3-dihidro-1H-indol-3-ilideno]-1H-pirazol-5-carbohidrazida típicamente involucra múltiples pasos, comenzando con precursores fácilmente disponibles. Una ruta sintética común implica la condensación de 2-metoxibenzaldehído con hidrato de hidracina para formar la hidrazona correspondiente. Este intermedio luego se hace reaccionar con 3-acetilindol en condiciones ácidas para producir el producto final. Las condiciones de reacción a menudo incluyen el uso de solventes como etanol o metanol y catalizadores como ácido acético para facilitar las reacciones de condensación.
Métodos de producción industrial
La producción industrial de este compuesto puede involucrar rutas sintéticas similares pero a mayor escala. El proceso se optimizaría para obtener mayores rendimientos y pureza, a menudo involucrando reactores de flujo continuo y sistemas automatizados para garantizar una calidad constante. El uso de técnicas avanzadas de purificación como la recristalización y la cromatografía sería esencial para obtener el compuesto en su forma pura.
Análisis De Reacciones Químicas
Tipos de reacciones
3-(2-metoxifenil)-N’-[(3E)-2-oxo-2,3-dihidro-1H-indol-3-ilideno]-1H-pirazol-5-carbohidrazida experimenta varias reacciones químicas, que incluyen:
Oxidación: El grupo metoxilo se puede oxidar para formar un grupo hidroxilo, lo que lleva a la formación de un derivado de fenol.
Reducción: El grupo carbonilo en la porción de indol se puede reducir para formar un alcohol.
Sustitución: El grupo metoxilo se puede sustituir por otros grupos funcionales a través de reacciones de sustitución nucleofílica.
Reactivos y condiciones comunes
Oxidación: Reactivos como permanganato de potasio o trióxido de cromo en condiciones ácidas.
Reducción: Reactivos como borohidruro de sodio o hidruro de aluminio y litio.
Sustitución: Nucleófilos como aminas o tioles en presencia de una base como hidróxido de sodio.
Productos principales
Oxidación: Formación de 3-(2-hidroxifenil)-N’-[(3E)-2-oxo-2,3-dihidro-1H-indol-3-ilideno]-1H-pirazol-5-carbohidrazida.
Reducción: Formación de 3-(2-metoxifenil)-N’-[(3E)-2-hidroxi-2,3-dihidro-1H-indol-3-ilideno]-1H-pirazol-5-carbohidrazida.
Sustitución: Formación de derivados con varios grupos funcionales que reemplazan al grupo metoxilo.
Aplicaciones Científicas De Investigación
3-(2-metoxifenil)-N’-[(3E)-2-oxo-2,3-dihidro-1H-indol-3-ilideno]-1H-pirazol-5-carbohidrazida tiene varias aplicaciones en la investigación científica:
Química: Se utiliza como bloque de construcción para la síntesis de moléculas más complejas.
Biología: Investigado por su potencial como inhibidor enzimático debido a su estructura única.
Medicina: Explorado por sus posibles propiedades terapéuticas, incluidas las actividades antiinflamatorias y anticancerígenas.
Industria: Utilizado en el desarrollo de nuevos materiales con propiedades específicas, como polímeros y colorantes.
Mecanismo De Acción
El mecanismo de acción de 3-(2-metoxifenil)-N’-[(3E)-2-oxo-2,3-dihidro-1H-indol-3-ilideno]-1H-pirazol-5-carbohidrazida implica su interacción con dianas moleculares específicas. El compuesto puede unirse a las enzimas e inhibir su actividad, lo que lleva a diversos efectos biológicos. Se sabe que la porción de indol interactúa con las quinasas de proteínas, mientras que el anillo de pirazol puede formar enlaces de hidrógeno con residuos de aminoácidos en el sitio activo de las enzimas. Estas interacciones interrumpen la función normal de las enzimas, lo que resulta en las actividades biológicas observadas.
Comparación Con Compuestos Similares
Compuestos similares
- 3-(2-hidroxifenil)-N’-[(3E)-2-oxo-2,3-dihidro-1H-indol-3-ilideno]-1H-pirazol-5-carbohidrazida
- 3-(2-metoxifenil)-N’-[(3E)-2-hidroxi-2,3-dihidro-1H-indol-3-ilideno]-1H-pirazol-5-carbohidrazida
- Derivados de 3-(2-metoxifenil)-N’-[(3E)-2-oxo-2,3-dihidro-1H-indol-3-ilideno]-1H-pirazol-5-carbohidrazida
Unicidad
La singularidad de 3-(2-metoxifenil)-N’-[(3E)-2-oxo-2,3-dihidro-1H-indol-3-ilideno]-1H-pirazol-5-carbohidrazida radica en su combinación de grupos funcionales, lo que confiere propiedades químicas y biológicas distintivas. La presencia del grupo metoxifenilo, la porción de indol y el anillo de pirazol permite diversas interacciones con dianas moleculares, lo que lo convierte en un compuesto versátil para diversas aplicaciones.
Propiedades
Fórmula molecular |
C19H15N5O3 |
|---|---|
Peso molecular |
361.4 g/mol |
Nombre IUPAC |
N-[(2-hydroxy-1H-indol-3-yl)imino]-3-(2-methoxyphenyl)-1H-pyrazole-5-carboxamide |
InChI |
InChI=1S/C19H15N5O3/c1-27-16-9-5-3-6-11(16)14-10-15(22-21-14)18(25)24-23-17-12-7-2-4-8-13(12)20-19(17)26/h2-10,20,26H,1H3,(H,21,22) |
Clave InChI |
CZLAIOWGHWBMPI-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC=CC=C1C2=NNC(=C2)C(=O)N=NC3=C(NC4=CC=CC=C43)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(2E)-2-[(4-chlorophenyl)sulfonyl]-3-{1-phenyl-3-[4-(prop-2-en-1-yloxy)phenyl]-1H-pyrazol-4-yl}prop-2-enenitrile](/img/structure/B11640861.png)

![3-[(2E)-2-(1-benzyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)hydrazinyl]pyrimido[4,5-e][1,2,4]triazine-6,8(5H,7H)-dione](/img/structure/B11640875.png)

![(5Z)-5-[4-(diethylamino)benzylidene]-1-(4-methoxyphenyl)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione](/img/structure/B11640894.png)
![(5Z)-5-{[5-(2-bromo-4-methylphenyl)furan-2-yl]methylidene}-3-methyl-1,3-thiazolidine-2,4-dione](/img/structure/B11640898.png)
![N-[7-(3-chlorophenyl)-5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl]hexanamide](/img/structure/B11640899.png)
![cyclohexyl {[3-(4-chlorophenyl)-4-oxo-4H-chromen-7-yl]oxy}acetate](/img/structure/B11640902.png)
![1-[(2-Chlorophenyl)methyl]-4-[(3-fluorophenyl)methyl]piperazine](/img/structure/B11640906.png)

![5-(4-fluorophenyl)-3-hydroxy-4-[3-methyl-4-(prop-2-en-1-yloxy)benzoyl]-1-[3-(morpholin-4-yl)propyl]-2,5-dihydro-1H-pyrrol-2-one](/img/structure/B11640921.png)

![4-[4-(allyloxy)-2-methylbenzoyl]-5-[4-(allyloxy)phenyl]-3-hydroxy-1-[3-(4-morpholinyl)propyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B11640932.png)
![N-[(Z)-1-({[2-(4-chlorophenyl)ethyl]amino}carbonyl)-2-pyridin-3-ylvinyl]benzamide](/img/structure/B11640933.png)
